molecular formula C13H14N2O4S B2778179 5-methyl-2-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid CAS No. 1775525-86-4

5-methyl-2-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

Cat. No.: B2778179
CAS No.: 1775525-86-4
M. Wt: 294.33
InChI Key: XMZYXFCLVHGYTR-UHFFFAOYSA-N
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Description

5-methyl-2-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound that contains a thiadiazine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thiadiazine ring imparts unique chemical properties to the compound, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves the reaction of appropriate benzyl derivatives with thiadiazine precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the thiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-methyl-2-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methyl-2-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid include other thiadiazine derivatives and heterocyclic compounds containing sulfur and nitrogen atoms, such as thiazoles and benzothiazoles.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid 1,1-dioxide group

Properties

IUPAC Name

5-methyl-2-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-9-4-3-5-11(6-9)7-15-8-12(13(16)17)10(2)14-20(15,18)19/h3-6,8H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZYXFCLVHGYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=NS2(=O)=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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